(+)-N,O-Di-Desmethyl Tramadol

Description

Contextualizing (+)-N,O-Di-Desmethyl Tramadol (B15222) within the Tramadol Metabolic Cascade

Tramadol undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, leading to the formation of numerous metabolites. drugbank.commdpi.com The two main initial metabolic pathways are O-demethylation and N-demethylation. drugbank.compharmgkb.org O-demethylation, catalyzed predominantly by the enzyme CYP2D6, produces O-desmethyltramadol (M1), a principal active metabolite. pharmgkb.orgnih.gov N-demethylation, carried out by CYP3A4 and CYP2B6, results in the formation of N-desmethyltramadol (M2). pharmgkb.orgnih.gov

(+)-N,O-Di-Desmethyl Tramadol, also known as M5, is a secondary metabolite. pharmgkb.orgresearchgate.net It is formed through the further metabolism of both M1 and M2. pharmgkb.orgpeerj.com Specifically, M1 can undergo N-demethylation, and M2 can undergo O-demethylation to yield this compound. pharmgkb.orgpeerj.com This places this compound further down the metabolic cascade, and its plasma concentrations are generally lower than those of the primary metabolites. smolecule.com

Significance of this compound in Preclinical and Mechanistic Studies

While present in lower concentrations, this compound is considered pharmacologically active, though to a lesser extent than M1. pharmgkb.orgucalgary.ca Its significance in preclinical studies lies in several areas. Firstly, its identification and quantification in biological samples are crucial for comprehensive pharmacokinetic and toxicological assessments of tramadol. smolecule.comnih.gov Understanding the complete metabolic profile, including minor metabolites, provides a more accurate picture of drug disposition.

Mechanistic studies have explored the receptor binding profile of this compound. It is known to bind to μ-opioid receptors, albeit with a lower affinity than O-desmethyltramadol. smolecule.com There is also evidence to suggest that it may interact with serotonin (B10506) and norepinephrine (B1679862) transporters, similar to the parent compound. smolecule.com These interactions, even if weaker, could contribute to the complex pharmacology of tramadol. Furthermore, in vitro studies using human liver microsomes have been instrumental in elucidating the specific CYP isoforms involved in its formation. researchgate.net

Current State of Academic Research on this compound

Current academic research continues to explore the nuances of tramadol metabolism and the role of its various metabolites. Advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are being developed and validated for the simultaneous determination of tramadol and its phase I and II metabolites, including this compound, in human urine and plasma. mdpi.comresearchgate.net These methods are essential for clinical and forensic toxicology. nih.gov

Recent research has also focused on drug-drug interactions that can alter the metabolic profile of tramadol. For instance, studies have investigated how inhibitors of specific CYP enzymes can affect the formation of different metabolites, including M5. peerj.com There is also ongoing interest in the potential for metabolites like this compound to be used as biomarkers for predicting patient response or identifying tramadol use. While research on this compound is less extensive than that on M1, it remains an active area of investigation to fully comprehend the intricate pharmacology of tramadol.

Interactive Data Tables

Table 1: Key Enzymes in Tramadol Metabolism

| Metabolite | Precursor(s) | Key Enzyme(s) |

| O-desmethyltramadol (M1) | Tramadol | CYP2D6 pharmgkb.orgnih.gov |

| N-desmethyltramadol (M2) | Tramadol | CYP3A4, CYP2B6 pharmgkb.orgnih.gov |

| This compound (M5) | O-desmethyltramadol (M1), N-desmethyltramadol (M2) | CYP3A4, CYP2B6 peerj.com |

Table 2: Reported Plasma Concentration Ranges of Tramadol and its Metabolites in Patients

| Compound | Concentration Range (ng/mL) | Patient Population |

| Tramadol | 18.2–670 | Cancer and non-cancer patients researchgate.net |

| O-desmethyltramadol (M1) | 7.0–137 | Cancer and non-cancer patients researchgate.net |

| N-desmethyltramadol (M2) | 4.9–317 | Cancer and non-cancer patients researchgate.net |

| N,O-didesmethyltramadol (M5) | 6.1–147 | Cancer and non-cancer patients researchgate.net |

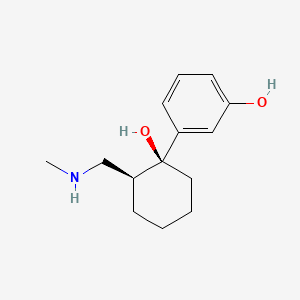

Structure

3D Structure

Properties

IUPAC Name |

3-[(1S,2S)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXNQQLTDXASSR-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654161 | |

| Record name | 3-{(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144830-19-3 | |

| Record name | 3-{(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Enzymatic Formation of + N,o Di Desmethyl Tramadol

Primary Metabolic Routes Leading to (+)-N,O-Di-Desmethyl Tramadol (B15222) Formation

The journey from tramadol to (+)-N,O-Di-Desmethyl Tramadol involves two main initial metabolic routes: N-demethylation and O-demethylation. These pathways produce the primary metabolites which then serve as precursors to this compound.

One of the initial metabolic steps is the removal of a methyl group from the nitrogen atom of the tramadol molecule, a process known as N-demethylation. This reaction leads to the formation of the primary metabolite N-desmethyltramadol (M2). pharmgkb.orgdrugbank.com This metabolic conversion is primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4. pharmgkb.orgdrugbank.comnih.gov

Concurrently, another critical metabolic pathway is O-demethylation, which involves the removal of a methyl group from the phenolic oxygen atom of tramadol. This reaction yields the primary active metabolite O-desmethyltramadol (M1). pharmgkb.orgdrugbank.com The enzyme predominantly responsible for this conversion is cytochrome P450 2D6 (CYP2D6). pharmgkb.orgdrugbank.comnih.gov

This compound, also known as M5, is not formed directly from tramadol but is a product of the further metabolism of the primary metabolites, M1 and M2. pharmgkb.orgresearchgate.net This sequential biotransformation involves a second demethylation event:

From O-desmethyltramadol (M1): M1 undergoes N-demethylation, catalyzed by CYP3A4 and CYP2B6, to form M5. peerj.comresearchgate.net

From N-desmethyltramadol (M2): M2 undergoes O-demethylation, catalyzed by CYP2D6, to also yield M5. wikipedia.orgmdpi.com

Therefore, the formation of this compound is dependent on the prior formation of both M1 and M2 and the subsequent action of specific CYP enzymes.

| Precursor Compound | Metabolic Reaction | Primary Enzyme(s) Involved | Resulting Metabolite |

|---|---|---|---|

| Tramadol | O-demethylation | CYP2D6 | O-desmethyltramadol (M1) |

| Tramadol | N-demethylation | CYP2B6, CYP3A4 | N-desmethyltramadol (M2) |

| O-desmethyltramadol (M1) | N-demethylation | CYP2B6, CYP3A4 | This compound (M5) |

| N-desmethyltramadol (M2) | O-demethylation | CYP2D6 | This compound (M5) |

O-Demethylation Pathways

Modulatory Factors Influencing this compound Formation

The rate and pathway of this compound formation are not constant and can be significantly influenced by both external and internal factors. The activity of the key metabolizing enzymes, CYP2D6, CYP3A4, and CYP2B6, is susceptible to modulation by other substances and can be altered by certain health conditions.

Impact of Enzyme Inducers and Inhibitors on Metabolic Ratios

The concomitant use of drugs that inhibit or induce cytochrome P450 enzymes can significantly alter the metabolic ratios of tramadol's metabolites.

Enzyme Inhibition: Inhibitors of CYP2D6, such as quinidine, can decrease the primary formation of O-desmethyltramadol (M1). nih.gov This reduction in M1 subsequently limits the formation of this compound through that pathway. Studies have shown that co-medication with CYP2D6 inhibitors leads to decreased plasma concentrations of (+)-O-desmethyltramadol. researchgate.net

Conversely, inhibition of CYP3A4 and CYP2B6 can also affect the metabolic cascade. Potent inhibitors of these enzymes, such as apatinib (B926) and ketoconazole, can hinder the N-demethylation of tramadol to M2 and the subsequent metabolism of M1 to this compound. peerj.com For instance, research in rats has demonstrated that apatinib, which strongly inhibits CYP3A4 and CYP2B6, can obstruct the metabolic conversion of O-desmethyltramadol to N,O-didesmethyl-tramadol. peerj.com This leads to an increased plasma exposure of O-desmethyltramadol. peerj.com

| Inhibitor | Target Enzyme(s) | Impact on Metabolic Pathway | Effect on Metabolite Levels |

| Quinidine | CYP2D6 | Inhibits O-demethylation of tramadol and N-desmethyltramadol (M2). | Decreases formation of O-desmethyltramadol (M1) and subsequent formation of this compound (M5) from M1. nih.govresearchgate.net |

| Apatinib | CYP3A4, CYP2B6 | Inhibits N-demethylation of tramadol and O-desmethyltramadol (M1). | Hinders the conversion of M1 to this compound (M5). peerj.com |

| Ketoconazole | CYP3A4 | Inhibits N-demethylation of tramadol and O-desmethyltramadol (M1). | May alter the formation of this compound (M5) from M1. |

| Chloramphenicol | CYP2B11 (canine) | Inhibits formation of N-desmethyltramadol (M2) in dogs. | Reduces the precursor for this compound (M5) formation via the M2 pathway in this species. researchgate.net |

Enzyme Induction: Enzyme inducers can accelerate the metabolism of tramadol. For example, phenobarbital (B1680315) has been shown to induce the formation of M2 in dog liver microsomes, which would increase the availability of this precursor for conversion to this compound. researchgate.net

Influence of Physiological and Pathological Conditions on Metabolite Disposition in Animal Models (e.g., diabetes, liver function alterations)

Diabetes: Studies in animal models suggest that diabetes mellitus can alter the pharmacokinetic profile of tramadol and its metabolites. In a study using streptozotocin-induced diabetic rats, plasma concentrations of tramadol, M1, and M2 were found to be significantly higher compared to non-diabetic controls. nih.gov Furthermore, in an ex vivo perfused liver model from diabetic rats, the metabolic ratios of M1 and M5 relative to tramadol were significantly higher than in the control group. nih.gov This finding suggests a potential induction of Cyp2D6 activity in the diabetic state, which could lead to an altered disposition of this compound. nih.gov

| Condition | Animal Model | Key Findings on Metabolite Disposition |

| Diabetes | Streptozotocin-induced diabetic rats | Higher plasma concentrations of Tramadol, M1, and M2. nih.gov |

| Significantly higher metabolic ratios of M1 and M5 in perfused diabetic livers, suggesting Cyp2D6 induction. nih.gov |

Liver Function Alterations: Given that the liver is the primary site of tramadol metabolism, any impairment in liver function is expected to impact metabolite formation. wikipedia.org Research using a rat model of liver damage induced by bile duct ligation (BDL) demonstrated a significant decrease in the concentration of tramadol metabolites compared to control groups. nih.govresearchgate.net This reduction in hepatic metabolism leads to an increase in the elimination half-life of tramadol itself. nih.gov These findings indicate that in pathological conditions affecting the liver, the formation of all metabolites, including this compound, is likely to be substantially reduced. nih.govresearchgate.net Repeated administration of tramadol has also been associated with hepatocellular damage in rats. mdpi.com

| Condition | Animal Model | Key Findings on Metabolite Disposition |

| Liver Damage | Bile Duct Ligated (BDL) rats | Significant decrease in the concentration of tramadol metabolites. nih.govresearchgate.net |

| Decreased hepatic metabolism of tramadol. nih.gov |

Advanced Analytical Methodologies for the Detection and Quantification of + N,o Di Desmethyl Tramadol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation of (+)-N,O-Di-Desmethyl Tramadol (B15222) from its parent compound and other metabolites. These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) in Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Tramadol and its metabolites, including (+)-N,O-Di-Desmethyl Tramadol. nih.gov Its versatility allows for the simultaneous determination of the parent drug and its various metabolic products in biological fluids like plasma and urine. nih.govwjbphs.com

Several HPLC methods have been developed and validated for this purpose. For instance, a rapid and specific HPLC method for the simultaneous determination of Tramadol and its two main metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), in human plasma has been established. nih.gov This method often employs a reversed-phase column, such as a C18 column, with a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer adjusted to a specific pH. nih.govcapes.gov.br Fluorescence detection is commonly used due to its high sensitivity, with excitation and emission wavelengths optimized for the analytes. nih.govvalpo.edu

The validation of these HPLC methods is crucial and typically includes assessments of linearity, precision, accuracy, and the limit of quantification (LOQ). nih.govwjbphs.com For example, one method reported a linear range of 2.5-500 ng/mL for Tramadol, 1.25-500 ng/mL for M1, and 5-500 ng/mL for M2, with a lower limit of quantification of 2.5 ng/mL, 1.25 ng/mL, and 5 ng/mL, respectively. nih.gov

| Parameter | Tramadol | O-desmethyltramadol (M1) | N-desmethyltramadol (M2) |

| Linear Range (ng/mL) | 2.5-500 | 1.25-500 | 5-500 |

| LOQ (ng/mL) | 2.5 | 1.25 | 5 |

| Within-day Precision (%) | 2.5-9.7 | 2.5-9.9 | 5.9-11.3 |

| Between-day Precision (%) | 2.5-9.7 | 2.5-9.9 | 5.9-11.3 |

| This table presents data from a validated HPLC method for the simultaneous determination of tramadol and its main metabolites in human plasma. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of Tramadol and its metabolites. nih.govoup.com It is frequently used for the determination of these compounds in various biological samples, including blood, brain, liver, and kidney. oup.com A key step in GC-MS analysis of polar compounds like Tramadol and its metabolites is derivatization. oup.com This process converts the polar hydroxyl groups into nonpolar derivatives, which improves their chromatographic behavior and increases sensitivity. oup.com

A common derivatization reagent used is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which has been shown to result in complete derivatization of the analytes. oup.com The GC oven temperature program is carefully optimized to achieve good separation of the derivatized compounds. oup.com The mass spectrometer is typically operated in the electron impact (EI) ionization mode, and for quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity. researchgate.net

GC-MS methods have been successfully validated for the simultaneous determination of Tramadol and its metabolites, with linear calibration curves established over relevant concentration ranges. oup.comnih.gov For instance, a method for blood analysis showed linearity from 25–5,000 ng/mL for Tramadol and O-desmethyltramadol. oup.com

| Analyte | Linear Range (ng/mL) in Blood |

| Tramadol | 25–5,000 |

| O-desmethyltramadol | 25–5,000 |

| 6-Acetylmorphine | 25–5,000 |

| Morphine | 50–5,000 |

| This table illustrates the linear concentration ranges for a validated GC-MS method in blood. oup.com |

Thin-Layer Chromatography (TLC) for Co-chromatography

Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative identification of Tramadol and its metabolites through co-chromatography. nih.gov In this method, the sample extract is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable solvent system. The migration distance of the analytes, represented by the Rf value, is compared with that of reference standards. researchgate.net

While not as quantitative as HPLC or GC-MS, TLC is a simple and rapid method for screening and preliminary identification. researchgate.net For instance, a TLC method using a solvent system of Chloroform:Ethanol (7:3 v/v) on silica gel 60F254 plates has been reported to give compact spots for Tramadol with an Rf value of 0.48 ± 0.02. researchgate.net The spots can be visualized under UV light or by using a spraying reagent. researchgate.net

Mass Spectrometry Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with a chromatographic separation technique, it provides a high degree of selectivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of Tramadol and its metabolites, including this compound, in various biological matrices. nih.govresearchgate.net This is due to its superior sensitivity, selectivity, and ability to provide structural information. researchgate.netnih.gov

LC-MS/MS methods are capable of simultaneously quantifying multiple analytes in a single run. nih.govresearchgate.net For example, a validated LC-MS/MS method was developed for the simultaneous determination of Tramadol and its phase I metabolites (O-desmethyltramadol, N-desmethyltramadol, and N,O-didesmethyltramadol) and phase II metabolites in oral fluid. nih.gov These methods often utilize a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov

The development of enantioselective LC-MS/MS methods has been a significant advancement, allowing for the separate quantification of the (+)- and (-)-enantiomers of Tramadol and its metabolites. researchgate.net This is crucial as the different enantiomers can exhibit distinct pharmacological and toxicological effects. researchgate.net These methods typically employ a chiral column for the chromatographic separation of the enantiomers. researchgate.net

| Analyte Enantiomer | Limit of Quantitation (ng/g) | Repeatability (%) | Intermediate Precision (%) | Accuracy (%) |

| (+)-Tramadol | 0.25 | 2-6 | 2-7 | 83-114 |

| (-)-Tramadol (B15223) | 0.25 | 2-6 | 2-7 | 83-114 |

| (+)-O-desmethyltramadol | 0.125 | 2-6 | 2-7 | 83-114 |

| (-)-O-desmethyltramadol | 0.125 | 2-6 | 2-7 | 83-114 |

| (+)-N-desmethyltramadol | 0.50 | 2-6 | 2-7 | 83-114 |

| (-)-N-desmethyltramadol | 0.50 | 2-6 | 2-7 | 83-114 |

| (+)-N,O-didesmethyltramadol | 0.25 | 2-6 | 2-7 | 83-114 |

| (-)-N,O-didesmethyltramadol | 0.25 | 2-6 | 2-7 | 83-114 |

| This table summarizes the validation parameters for a novel enantioselective LC-MS/MS method for tramadol and its metabolites in whole blood. researchgate.net |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage in the analysis of drug metabolites by providing highly accurate mass measurements. nih.govnih.gov This capability allows for the determination of the elemental composition of an unknown compound, which is invaluable for its identification. nih.gov

HRMS, often coupled with liquid chromatography (LC-HRMS), has been instrumental in identifying previously unreported metabolites of Tramadol. nih.gov In one study, the use of LC-HRMS with a molecular networking approach led to the identification of 25 Tramadol metabolites in urine and plasma, including four novel methylated metabolites. nih.gov The high mass accuracy of instruments like quadrupole time-of-flight (Q-TOF) mass spectrometers helps to avoid false-positive results that can occur with lower-resolution instruments. nih.gov

The fragmentation patterns obtained from HRMS/MS experiments provide detailed structural information. For instance, the presence of a characteristic product ion at m/z 58.0660 is indicative of the dimethylamino radical of Tramadol and its O-desmethylated metabolites. nih.gov This information is crucial for the confident identification of metabolites in complex biological matrices. nih.gov

Electrochemical Detection Methods for Tramadol and its Metabolites (e.g., Differential Pulse Voltammetry, Cyclic Voltammetry)

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for the detection of electroactive compounds like tramadol and its metabolites. helsinki.fiekb.eg These methods are based on the oxidation or reduction of the target analyte at an electrode surface, generating a measurable electrical signal. mdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly prominent in this field. helsinki.fiekb.eg

Cyclic Voltammetry (CV) is a powerful technique for investigating the redox behavior of compounds. mdpi.com It involves scanning the potential of an electrode and measuring the resulting current. For tramadol, CV studies using a pencil graphite (B72142) electrode have identified two anodic (oxidation) peaks and one cathodic (reduction) peak, indicating the electroactive nature of the molecule. mdpi.com The technique is valuable for understanding the electrochemical processes that analytes undergo at an electrode surface. mdpi.comacs.org For instance, studies on tramadol have utilized CV to characterize the performance of various modified electrodes, which enhance the sensitivity and selectivity of detection. acs.orgmdpi.com

Differential Pulse Voltammetry (DPV) is a highly sensitive voltammetric method used for quantitative analysis. helsinki.fi It offers advantages such as a high signal-to-noise ratio and rapid response times, often just a few minutes. helsinki.fi Research has demonstrated the successful simultaneous detection of tramadol and its primary active metabolite, O-desmethyltramadol (ODMT), using DPV with a Nafion-coated tetrahedral amorphous carbon electrode. helsinki.fiaalto.fi This approach has proven effective even in complex biological samples like diluted human plasma. helsinki.fiaalto.fi While specific DPV studies focusing exclusively on this compound are less common, the principle of detection is applicable due to structural similarities. Various modified electrodes, such as those incorporating gold nanoparticles or metal oxides, have been developed to improve the linear range and lower the detection limits for tramadol, showcasing the versatility of DPV in analyzing this class of compounds. nih.goviapchem.org

The table below summarizes findings from electrochemical studies on tramadol and its primary metabolite, which serve as a basis for the potential detection of this compound.

| Technique | Electrode | Analyte(s) | Linear Range (µM) | Limit of Detection (LOD) (µM) | Source |

| DPV | Nafion/ta-C | Tramadol | 1–12.5 | 0.131 | aalto.fi |

| DPV | Nafion/ta-C | O-desmethyltramadol | 1–15 | 0.209 | aalto.fi |

| DPV | La³⁺/ZnO NFs-MWCNTs/SPE | Tramadol | 0.5–800 | 0.08 | iapchem.org |

| DPV | g-C₃N₄-Fe₃O₄/CPE | Tramadol | 0.2–120 | 0.1 | nih.gov |

| SWV | NiFe₂O₄-Gr/CPE | Tramadol | 0.01–9 | 0.0036 | nih.gov |

DPV: Differential Pulse Voltammetry; SWV: Square Wave Voltammetry; ta-C: tetrahedral amorphous carbon; NFs: Nano-flowers; MWCNTs: Multi-walled Carbon Nanotubes; SPE: Screen Printed Electrode; g-C₃N₄: graphitic carbon nitride; CPE: Carbon Paste Electrode; Gr: Graphene.

Sample Preparation and Extraction Protocols for Biological Matrices

The accurate quantification of this compound in biological matrices requires meticulous sample preparation to remove interfering substances and concentrate the analyte. mdpi.comoup.com The choice of extraction protocol depends on the complexity of the matrix, with common samples including plasma, urine, and tissue homogenates. oup.comresearchgate.net

Liquid-Liquid Extraction (LLE) is a frequently employed technique. mdpi.comnih.gov The process typically involves basifying the sample (e.g., urine or plasma) and extracting the analytes into an immiscible organic solvent such as ethyl acetate (B1210297) or a mixture of ethyl acetate and diethyl ether. researchgate.netresearchgate.netwjbphs.com For instance, a validated gas chromatography-mass spectrometry (GC-MS) method for tramadol and its metabolites in human urine used liquid-liquid extraction with methyl-tert-butyl ether (MTBE) followed by a back-extraction step with hydrochloric acid. nih.gov

Solid-Phase Extraction (SPE) is another robust method for sample clean-up, particularly for complex matrices like postmortem blood or tissue homogenates. oup.comnyc.gov In this technique, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. nyc.gov Interfering compounds are washed away, and the analyte is then eluted with a suitable solvent. nyc.gov For example, a method for analyzing tramadol and O-desmethyltramadol in postmortem blood used C18 SPE cartridges. oup.com The blood samples were first pretreated with perchloric acid to precipitate proteins before being loaded onto the conditioned cartridges. oup.com

Protocols for Perfused Liver Samples: Analysis of liver tissue, a primary site of drug metabolism, presents unique challenges due to its high lipid and protein content. nyc.govomicsonline.org Extraction from liver often requires an initial homogenization step. nyc.gov One protocol for liver sample preparation involves:

Homogenizing a known weight of liver tissue with deionized water (e.g., a 1:5 ratio of tissue to water). nyc.gov

Precipitating proteins from the homogenate, for instance, by adding perchloric acid, followed by centrifugation. oup.com

Subjecting the resulting supernatant to either LLE or SPE for further purification. oup.comomicsonline.org In a study determining tramadol in liver tissues, two methods were compared: the Stas-Otto method and an ammonium (B1175870) sulfate (B86663) extraction, both aimed at removing fats and precipitating proteins before HPLC-DAD analysis. omicsonline.orgresearchgate.net Another GC-MS method for rat liver samples utilized LLE for extraction. oup.com These protocols are essential for obtaining clean extracts suitable for sensitive and specific quantification of metabolites like this compound.

Method Validation and Performance Parameters in Metabolite Analysis

Validation is a critical step to ensure that an analytical method is reliable, reproducible, and accurate for its intended purpose. Key performance parameters evaluated include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. oup.comnih.gov

Several validated methods, primarily based on liquid chromatography coupled with mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with fluorescence or diode-array detection, have been established for the simultaneous determination of tramadol and its metabolites, including this compound (M5). researchgate.netdiva-portal.orgavma.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration is confirmed by generating calibration curves. For the analysis of N,O-didesmethyltramadol, linear ranges have been established, for example, from 5 to 1,000 ng/mL in plasma. avma.org

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For this compound and other metabolites, a sensitive HPLC method reported an LOQ of 2.5 ng/mL in plasma, saliva, and urine. researchgate.netscispace.com

Precision: Expressed as the relative standard deviation (RSD), precision measures the closeness of agreement between a series of measurements. For this compound, intra- and inter-day precision values are typically required to be within acceptable limits (e.g., ≤15%). researchgate.netscispace.com One study reported within- and between-day precision for M5 as ≤10.3% in plasma. scispace.com

Accuracy: This parameter assesses the closeness of the mean test results to the true value. For N,O-didesmethyltramadol, an analytical method reported an accuracy of 100 ± 6% of the actual concentration. avma.org Another study showed accuracy for M5 to be within 86.9-111.9% in plasma. scispace.com

Recovery: The extraction efficiency of an analytical method is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard. Mean recoveries for M5 from biological fluids have been reported to be ≥90.5%. scispace.com

The following table summarizes the performance parameters from a validated HPLC method for the simultaneous determination of tramadol and its key metabolites. scispace.com

Performance Parameters for the Quantification of this compound (M5) and Other Metabolites in Human Plasma

| Parameter | Tramadol | O-desmethyltramadol (M1) | N-desmethyltramadol (M2) | This compound (M5) |

|---|---|---|---|---|

| Lower Limit of Quantification (ng/mL) | 2.5 | 2.5 | 2.5 | 2.5 |

| Recovery (%) | ≥86.2 | ≥76.9 | ≥80.1 | ≥90.5 |

| Precision (RSD %) | ≤10.3 | ≤10.3 | ≤10.3 | ≤10.3 |

| Accuracy (%) | 86.9-111.9 | 86.9-111.9 | 86.9-111.9 | 86.9-111.9 |

Source: Data compiled from Rouini et al. (2009). scispace.com

Pharmacological Characterization of + N,o Di Desmethyl Tramadol in Vitro

Receptor Binding Affinity Profiling of (+)-N,O-Di-Desmethyl Tramadol (B15222)

The interaction of (+)-N,O-Di-Desmethyl Tramadol with various receptors, particularly the mu-opioid receptor, is a key determinant of its pharmacological activity.

Mu-Opioid Receptor Interactions

This compound, also known as M5, demonstrates a notable affinity for the mu-opioid receptor. nih.govucalgary.ca Studies have shown that its affinity for this receptor is approximately twice that of the parent compound, tramadol. However, its affinity is considerably lower than that of the primary active metabolite, O-desmethyltramadol (M1), which exhibits an affinity for the mu-opioid receptor that is about 700 times greater than that of tramadol. nih.govspringermedizin.de

In functional assays, such as the [35S]GTPγS binding assay, which measures the agonistic activity of a compound, (+/-)-M5 has been shown to possess agonistic properties at the human mu-opioid receptor. nih.gov The intrinsic efficacy, a measure of the ability of a drug to produce a response, follows the rank order of (+)-M1 > (+/-)-M5 > (-)-M1. nih.gov This indicates that while this compound is an agonist at the mu-opioid receptor, its efficacy is less than that of the primary metabolite, (+)-M1. nih.gov

| Compound | Mu-Opioid Receptor Affinity (Ki) |

| (+)-M1 | 3.4 nM |

| (+/-)-M5 | 100 nM |

| (-)-M1 | 240 nM |

| (+/-)-Tramadol | 2.4 µM |

| Data sourced from Gillen et al. (2000) nih.gov |

Non-Opioid Receptor Binding Profiles

While the primary focus of tramadol and its metabolites is on opioid receptors, there is evidence of interactions with other receptor systems. For instance, tramadol itself has been shown to have inhibitory actions on the 5-HT2C receptor. wikipedia.org However, specific data on the binding profile of this compound to a wide range of non-opioid receptors is less extensively documented in publicly available research. A comprehensive screening of various opioids against a panel of pain-related receptors did not find significant binding of tramadol or its metabolite O-desmethyl-tramadol to the delta opioid receptor (DOR), kappa opioid receptor (KOR), nociceptin (B549756) receptor (NOP), or cannabinoid receptor type 1 (CB1). plos.org Tramadol did, however, show some binding to the KOR. plos.org

Neurotransmitter Reuptake Inhibition Potency

A crucial aspect of the pharmacological action of tramadol and its metabolites is the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.

Norepinephrine Transporter Inhibition

The (-)-enantiomer of tramadol is primarily responsible for inhibiting the reuptake of norepinephrine by blocking the norepinephrine transporter (NET). nih.govpainphysicianjournal.com This action also contributes to the analgesic properties of tramadol. painphysicianjournal.com Research has indicated that O-desmethyltramadol is an inhibitor of the NET. nih.govresearchgate.net While it is established that tramadol's metabolites can interact with monoamine transporters, specific IC50 or Ki values for this compound at the norepinephrine transporter are not detailed in the available search results.

| Compound | Transporter Inhibition |

| (+)-Tramadol | Serotonin Reuptake Inhibitor |

| (-)-Tramadol (B15223) | Norepinephrine Reuptake Inhibitor |

| O-Desmethyltramadol | Norepinephrine Transporter Inhibitor |

| This compound | Negligible Monoamine Reuptake Inhibition |

| Data compiled from multiple sources. nih.govpainphysicianjournal.com |

Cellular and Molecular Mechanisms of Action Attributed to this compound

The cellular and molecular actions of this compound are primarily an extension of its receptor binding and neurotransmitter reuptake inhibition profiles. As a mu-opioid receptor agonist, it activates these G protein-coupled receptors, leading to a cascade of intracellular signaling events. nih.govcaldic.com This activation typically involves the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, which ultimately results in a reduction in neuronal excitability and the perception of pain.

Recent research has also explored non-opioid receptor-mediated mechanisms. For instance, studies on breast cancer cells have suggested that O-desmethyltramadol may induce cytotoxic effects through mechanisms independent of the mu-opioid receptor, potentially involving endoplasmic reticulum stress. mdpi.com However, specific investigations into similar alternative mechanisms for this compound are not detailed in the provided search results.

Investigation of this compound as an Enzyme Modulator

The in vitro characterization of this compound, a secondary metabolite of tramadol, has primarily focused on its formation via enzymatic pathways rather than its capacity as a direct modulator of enzyme activity. nih.govpharmgkb.org Research indicates that its interaction with the cytochrome P450 (CYP) enzyme system is mainly as a substrate product resulting from the metabolism of tramadol's primary metabolites. researchgate.netfrontiersin.orgcore.ac.uk

This compound (also referred to as M5) is formed through two principal metabolic routes involving different CYP isoenzymes. These pathways are sequential demethylation processes that follow the initial metabolism of the parent compound, tramadol. pharmgkb.orgcore.ac.uk

The first pathway involves the O-demethylation of (+)-N-desmethyltramadol (M2). This reaction is catalyzed by the polymorphic enzyme CYP2D6. nih.govresearchgate.nettbzmed.ac.ir The second pathway is the N-demethylation of (+)-O-desmethyltramadol (M1), the main active metabolite of tramadol. This conversion is mediated by CYP3A4 and CYP2B6 enzymes. nih.govcore.ac.ukresearchgate.net

Current research has not extensively documented the inhibitory or inductive effects of this compound on CYP enzymes or other enzyme systems. The available in vitro data focuses on its identity as a metabolic product, which is crucial for understanding the complete metabolic fate of tramadol.

Below is a summary of the enzymatic pathways leading to the formation of this compound.

Table 1: In Vitro Metabolic Pathways to this compound

| Precursor Metabolite | Metabolic Reaction | Catalyzing Enzyme(s) | Resulting Product |

| (+)-O-desmethyltramadol (M1) | N-demethylation | CYP3A4, CYP2B6 | This compound (M5) |

| (+)-N-desmethyltramadol (M2) | O-demethylation | CYP2D6 | This compound (M5) |

Stereochemical Aspects in the Research of + N,o Di Desmethyl Tramadol

Importance of Stereoisomerism in Tramadol (B15222) Metabolism and Metabolite Activity

The metabolism of tramadol is complex and stereoselective, primarily occurring in the liver via cytochrome P450 (CYP) enzymes. The two main metabolic pathways are O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2). drugbank.comnih.gov The formation of M1, the principal active metabolite, is catalyzed by the polymorphic enzyme CYP2D6, while M2 is formed by CYP3A4 and CYP2B6. drugbank.comnih.gov

The metabolite M1 is significantly more potent than the parent drug, with an affinity for the μ-opioid receptor that is up to 200 times greater than tramadol itself. drugbank.comwikipedia.org Stereoisomerism is crucial here as well; (+)-M1 has a much higher affinity for the μ-opioid receptor than (-)-M1. jvsmedicscorner.com The further metabolism of M1 and M2 leads to secondary metabolites, including N,O-di-desmethyltramadol (M5). nih.govcore.ac.uk The concentration of these active metabolites is largely dependent on an individual's genetic makeup, particularly their CYP2D6 metabolizer status, which can lead to significant variability in therapeutic response. jvsmedicscorner.comnih.gov

Table 1: Pharmacological Activities of Tramadol Enantiomers and Metabolites

| Compound | Primary Mechanism of Action | Relative Potency/Activity |

|---|---|---|

| (+)-Tramadol | Serotonin (B10506) reuptake inhibition, μ-opioid receptor agonism drugbank.comnih.gov | Higher μ-opioid receptor affinity than (-)-tramadol (B15223) wikipedia.org |

| (-)-Tramadol | Norepinephrine (B1679862) reuptake inhibition nih.gov | More potent inhibitor of norepinephrine reuptake nih.gov |

| (+)-O-desmethyltramadol (M1) | μ-opioid receptor agonism drugbank.comjvsmedicscorner.com | Significantly higher affinity for μ-opioid receptors than tramadol and (-)-M1 drugbank.comjvsmedicscorner.com |

| (-)-O-desmethyltramadol (M1) | Monoamine reuptake inhibition nih.gov | Less active at μ-opioid receptors compared to (+)-M1 jvsmedicscorner.com |

| (+)-N,O-Di-desmethyltramadol (M5) | μ-opioid receptor agonism wikipedia.org | More potent than tramadol but less potent than M1 wikipedia.org |

Stereoselective Formation of (+)-N,O-Di-Desmethyl Tramadol

The formation of (+)-N,O-di-desmethyltramadol (M5) is a result of the stereoselective metabolism of tramadol's primary metabolites. This secondary metabolite can be formed via two main routes: the N-demethylation of (+)-O-desmethyltramadol (M1) or the O-demethylation of (+)-N-desmethyltramadol (M2). core.ac.uk

The enzymes responsible for these conversions exhibit stereoselectivity. CYP2D6 is primarily responsible for the O-demethylation that produces the highly active (+)-M1 metabolite from (+)-tramadol. nih.govnih.gov The subsequent N-demethylation of (+)-M1 to form (+)-M5 is catalyzed by CYP3A4 and CYP2B6. drugbank.comcore.ac.uk Conversely, the O-demethylation of (+)-M2 to (+)-M5 is handled by CYP2D6. core.ac.uk

Because the formation of the precursors to (+)-M5 is highly dependent on an individual's CYP2D6 and CYP3A4/CYP2B6 enzyme activity, the amount of (+)-M5 produced can vary significantly between individuals. nih.govdiva-portal.org Studies have shown that individuals who are "poor metabolizers" via CYP2D6 have low concentrations of O-desmethyltramadol and N,O-didesmethyltramadol, especially the (+)-enantiomers. nih.gov This highlights the critical role of stereoselective enzymatic pathways in determining the metabolic profile of tramadol. nih.govdiva-portal.org

Table 2: Stereoselective Metabolic Pathways to this compound

| Precursor | Metabolic Step | Primary Enzyme(s) | Product |

|---|---|---|---|

| (+)-Tramadol | O-demethylation | CYP2D6 nih.govnih.gov | (+)-O-desmethyltramadol (M1) |

| (+)-Tramadol | N-demethylation | CYP3A4, CYP2B6 nih.gov | (+)-N-desmethyltramadol (M2) |

| (+)-O-desmethyltramadol (M1) | N-demethylation | CYP3A4, CYP2B6 drugbank.comcore.ac.uk | (+)-N,O-Di-desmethyltramadol (M5) |

| (+)-N-desmethyltramadol (M2) | O-demethylation | CYP2D6 core.ac.uk | (+)-N,O-Di-desmethyltramadol (M5) |

Enantiomeric Purity and its Implications for In Vitro Pharmacological Studies

In the context of in vitro pharmacological research, enantiomeric purity is of paramount importance. numberanalytics.comnih.gov When studying a specific stereoisomer like (+)-N,O-di-desmethyltramadol, it is essential to use a sample that is free from its corresponding (-)-enantiomer. researchgate.netmdpi.com The presence of the other enantiomer can confound experimental results, as different enantiomers can possess widely varying pharmacological and toxicological properties. numberanalytics.comnih.gov

One enantiomer might be therapeutically active, while the other could be inactive, have a different mechanism of action, or even be antagonistic or toxic. numberanalytics.comnih.gov For instance, if the goal is to characterize the binding affinity and efficacy of (+)-N,O-di-desmethyltramadol at the μ-opioid receptor, the presence of the (-)-enantiomer could lead to an inaccurate assessment of its true potency and activity. researchgate.net

Therefore, to obtain clear, interpretable, and reliable data, pharmacological studies require the use of enantiopure compounds. mdpi.comresearchgate.net This allows researchers to definitively attribute the observed biological effects to the single enantiomer under investigation, leading to a more precise understanding of its structure-activity relationship, receptor interactions, and potential therapeutic value. nih.govresearchgate.net Regulatory bodies also often require that the efficacy and safety of individual enantiomers be tested separately. researchgate.net

In Vitro and Ex Vivo Research Models for Studying + N,o Di Desmethyl Tramadol

Isolated Perfused Organ Systems

Isolated perfused organ systems, particularly the isolated perfused rat liver (IPRL), serve as a valuable ex vivo model that bridges the gap between in vitro and in vivo studies. This system maintains the structural and functional integrity of the liver, allowing for the investigation of metabolic processes in a controlled environment that closely mimics physiological conditions.

Application of Isolated Perfused Rat Liver Models in Metabolite Disposition Studies

The IPRL model has been effectively utilized to study the disposition kinetics of tramadol (B15222) and its metabolites, including (+)-N,O-di-desmethyl tramadol (also known as M5). nih.govresearchgate.net In a typical IPRL experiment, a recirculating perfusion system is used where the liver is perfused with a medium containing the parent drug, tramadol. nih.gov Samples of the perfusate are collected over time to measure the concentrations of the parent drug and its metabolites.

Research using this model has demonstrated the phase I metabolism of tramadol, leading to the formation of its primary metabolites, O-desmethyl tramadol (M1) and N-desmethyl tramadol (M2), and the secondary metabolite N,O-didesmethyl tramadol (M5). nih.govsemanticscholar.org Studies have shown that while M1 is formed from early sampling points, M5 becomes detectable after a longer duration, for instance, after 50 minutes in some experiments. nih.govresearchgate.net This model is also instrumental in investigating potential drug-drug interactions by observing how co-administered substances may alter the metabolic profile of tramadol. tbzmed.ac.irresearchgate.net

Methodological Considerations for Organ Viability and Perfusion Conditions

Maintaining the viability and physiological function of the isolated liver is paramount for obtaining reliable and reproducible data. Several methodological factors must be carefully controlled.

Perfusion Buffer: The choice of perfusion medium is critical. Krebs-Henseleit buffer, a bicarbonate-based solution, is commonly used as it mimics the ionic composition of blood and has a good buffering capacity. adinstruments.com MOPS-buffered Ringer solution has also been suggested as superior for longer perfusion periods due to better pH control. ehu.es The buffer is typically supplemented with an energy source like glucose. adinstruments.com

Oncotic Agents and Oxygen Carriers: To maintain appropriate oncotic pressure and prevent tissue edema, albumin is often added to the perfusate. ehu.es For adequate oxygenation, which is crucial to prevent anaerobic glycolysis and tissue damage, the perfusate is continuously gassed with 95% oxygen and 5% carbon dioxide. adinstruments.com In some setups, erythrocytes are included in the perfusate to enhance oxygen-carrying capacity. ehu.es

Perfusion Parameters: The perfusion flow rate and pressure are adjusted to be within physiological ranges. A typical flow rate for a rat liver is around 3 mL/min/g of liver weight, with a pressure maintained at approximately 15 mmHg. adinstruments.com The temperature of the perfusate must be kept at a physiological 37°C to ensure optimal enzyme activity. adinstruments.com

Viability Monitoring: The health of the isolated liver is monitored throughout the experiment by measuring key biochemical markers in the perfusate, such as the enzymes aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). researchgate.net Stable pH levels are also a key indicator of organ viability. researchgate.net Histological examination of liver tissue can be performed post-perfusion to assess structural integrity. ehu.es

Kinetic Parameter Determination in Ex Vivo Models

The IPRL model allows for the determination of key kinetic parameters that describe the metabolic fate of a compound. By analyzing the concentration-time profiles of the parent drug and its metabolites in the perfusate, researchers can calculate the following:

Half-life (t½): The time required for the concentration of the drug to decrease by half. For tramadol in an IPRL system, a mean half-life of 232.4 minutes has been reported. nih.govresearchgate.net

Hepatic Clearance (CLh): The volume of perfusate cleared of the drug per unit of time by the liver. A hepatic clearance of 0.73 ml/min for tramadol has been observed in IPRL studies. nih.govresearchgate.net

Metabolic Ratio: This ratio, often calculated using the Area Under the Curve (AUC) of the metabolite versus the parent drug, indicates the extent of formation of a particular metabolite. In one study, after 180 minutes of perfusion, the metabolic ratio for M1 was 16%, while for M5 it was 2%. nih.govresearchgate.net

| Parameter | Value | Source |

| Tramadol Half-life (t½) | 232.4 min | nih.gov, researchgate.net |

| Tramadol Hepatic Clearance (CLh) | 0.73 ml/min | nih.gov, researchgate.net |

| M1 Metabolic Ratio (AUC 0-180 min) | 16% | nih.gov, researchgate.net |

| M5 Metabolic Ratio (AUC 0-180 min) | 2% | nih.gov, researchgate.net |

Subcellular Fractions and Recombinant Enzyme Systems

While isolated organs provide a comprehensive view of metabolism, subcellular fractions and recombinant enzyme systems offer a more reductionist approach to pinpoint the specific enzymes and pathways involved in the biotransformation of a drug.

Use of Liver Microsomes for In Vitro Metabolic Studies

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. pharmgkb.org They are widely used for in vitro studies of phase I metabolism.

Incubations of tramadol with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) have demonstrated the formation of the primary metabolites O-desmethyl-tramadol (M1) and N-desmethyl-tramadol (M2), as well as the secondary metabolite N,O-didesmethyl-tramadol (M5). pharmgkb.orgnih.gov These studies are essential for identifying the primary metabolic routes and can be designed to determine kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for each metabolic pathway. pharmgkb.org For instance, kinetic analysis has revealed that multiple CYP enzymes are involved in the metabolism of tramadol to M1 and M2, with high-affinity enzymes showing Km values of 116 µM and 1021 µM, respectively. pharmgkb.orgnih.gov

Recombinant CYP Enzyme Systems for Specific Biotransformation Pathway Elucidation

To identify the specific CYP isoforms responsible for a particular metabolic reaction, researchers use recombinant enzyme systems. These systems involve cDNA-expressed human CYP isoforms, allowing for the study of one enzyme at a time.

Through this approach, it has been established that the O-demethylation of tramadol to its active metabolite M1 is primarily catalyzed by CYP2D6. pharmgkb.orgnih.govnih.gov The N-demethylation to M2 is mediated by CYP2B6 and CYP3A4. pharmgkb.orgnih.govnih.gov The formation of this compound (M5) is a secondary metabolic step, occurring after the initial demethylations. It has been reported that CYP2D6 also plays a significant role in the production of M5 from M2. semanticscholar.orgresearchgate.net The use of specific chemical inhibitors for different CYP isoforms in liver microsomal studies further corroborates the findings from recombinant enzyme experiments. pharmgkb.orgnih.gov

| Metabolite | Primary Forming Enzyme(s) | Source |

| O-desmethyl-tramadol (M1) | CYP2D6 | pharmgkb.org, nih.gov, nih.gov |

| N-desmethyl-tramadol (M2) | CYP2B6, CYP3A4 | pharmgkb.org, nih.gov, nih.gov |

| N,O-didesmethyl-tramadol (M5) | CYP2D6 (from M2) | semanticscholar.org, researchgate.net |

Table of Compound Names

| Abbreviation / Common Name | Chemical Name |

| This compound | (+)-(1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol metabolite M5 |

| Tramadol | (±)-(1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol |

| O-desmethyl tramadol (M1) | (+)-(1R,2R)-3-(2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol |

| N-desmethyl tramadol (M2) | (±)-2-(((Methylamino)methyl))-1-(3-methoxyphenyl)cyclohexan-1-ol |

| Aspartate aminotransferase | (2S)-2-aminobutanedioic acid |

| Alanine aminotransferase | (2S)-2-aminopropanoic acid |

| Glucose | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal |

| Albumin | Not applicable (protein) |

Future Research Directions and Methodological Advancements in + N,o Di Desmethyl Tramadol Research

Development of Novel High-Throughput Screening Assays for Metabolite Activity

The development of novel high-throughput screening (HTS) assays is crucial for efficiently evaluating the pharmacological activity of metabolites like (+)-N,O-di-desmethyl tramadol (B15222). Traditional screening methods can be time-consuming and labor-intensive. Modern HTS platforms offer a significant improvement by enabling the rapid assessment of numerous compounds.

Recent advancements in analytical techniques have led to the development of HTS methods with enhanced speed and specificity. For instance, drift tube ion mobility spectrometry coupled with mass spectrometry (DTIMS-MS) has been utilized to create a rapid screening method for various opioids and their metabolites. acs.orgnih.gov This technique allows for the differentiation of most opioids without the need for prior chromatographic separation, drastically reducing analysis time from several minutes to mere seconds per sample. acs.orgnih.gov Such an approach, especially when coupled with an automated solid phase extraction (SPE) platform, presents a major leap in sample throughput, which is highly beneficial for clinical applications. acs.orgnih.gov

Another promising HTS platform is multisegment injection–capillary electrophoresis–mass spectrometry (MSI–CE–MS). This method allows for the serial injection of multiple samples in a single run, with each sample analysis taking less than three minutes. acs.org It combines multiplexed electrophoretic separations with high-resolution mass spectrometry, enabling both rapid screening and confirmatory testing of a wide range of drugs and their metabolites. acs.org The high mass accuracy and minimal sample carry-over make it a reliable tool for identifying and quantifying substances in complex matrices like human urine. acs.org

These HTS technologies could be adapted to specifically target and assess the activity of (+)-N,O-di-desmethyl tramadol and other minor metabolites of tramadol, providing valuable insights into their pharmacological profiles.

Exploration of Uncharacterized Metabolic Pathways and Minor Metabolites

While the primary metabolic pathways of tramadol involving O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2) are well-established, there is a growing interest in exploring uncharacterized pathways and identifying minor metabolites. pharmgkb.orgnih.gov The pharmacologically active metabolite this compound (M5) is formed through further metabolism of M1 and M2. pharmgkb.orgwikipedia.org However, the full spectrum of tramadol's metabolic fate is likely more complex.

Recent studies using advanced analytical techniques like liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS) and molecular networking have begun to uncover this complexity. nih.govresearchgate.net In one study, this approach led to the identification of 25 tramadol metabolites in urine and plasma, including four previously unreported methylated metabolites in humans. nih.govresearchgate.net Molecular networking, a computational strategy that organizes molecules based on their structural similarities derived from MS/MS spectra, has proven particularly useful in identifying new compounds and clustering phase II metabolites. nih.gov

Integration of Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Studies

Computational chemistry and molecular modeling are powerful tools for elucidating the structure-activity relationships (SAR) of drugs and their metabolites. These in silico methods can predict how a molecule's structure influences its interaction with biological targets, such as receptors and enzymes.

For tramadol and its metabolites, computational studies have been employed to understand their binding affinities and mechanisms of action. For example, quantum chemical investigations and spectroscopic analyses have been performed on O-desmethyltramadol to correlate its structural and electronic properties with its analgesic activity. nih.gov Such studies involve optimizing the molecular structure using methods like Density Functional Theory (DFT) and analyzing properties like molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO). nih.gov

Molecular docking simulations can further predict the binding poses and affinities of metabolites like this compound at various receptors. One study used docking to investigate the interaction of tramadol with antioxidant and detoxification enzymes, revealing specific hydrogen bond interactions and binding affinities. researchgate.net By comparing the docking scores and binding modes of different metabolites, researchers can gain insights into their relative potencies and potential for off-target effects.

Integrating these computational approaches with experimental data can accelerate the discovery and optimization of new analgesic compounds and provide a deeper understanding of the SAR of existing ones.

Advancements in Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of tramadol and its metabolites, including this compound, are critical for both clinical and forensic toxicology. Continuous advancements in analytical techniques are pushing the boundaries of sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of tramadol and its metabolites due to its high selectivity and sensitivity. mdpi.comresearchgate.net Recent methods have focused on improving sample preparation techniques, such as dispersive liquid-liquid microextraction (DLLME), to enhance recovery and reduce analysis time. mdpi.com The development of enantioselective LC-MS/MS methods is particularly important for tramadol, as its enantiomers and the enantiomers of its metabolites exhibit different pharmacological effects. researchgate.netmdpi.com These methods allow for the simultaneous quantification of the individual enantiomers of tramadol and its main metabolites in biological samples like whole blood and urine. researchgate.net

Electrochemical sensors modified with nanomaterials are also emerging as a promising analytical tool for tramadol determination. nih.gov These sensors can offer improved sensitivity and lower detection limits compared to traditional methods. nih.gov For instance, glassy carbon electrodes modified with cobalt oxide nanoparticles have demonstrated a very low detection limit for tramadol. nih.gov

Furthermore, high-resolution mass spectrometry (HRMS) is being increasingly used in targeted opioid screening to improve specificity and sensitivity over traditional immunoassays. mayocliniclabs.com These advanced analytical methods are essential for accurately characterizing the pharmacokinetics and metabolic profiles of tramadol and its numerous metabolites.

Investigation of Interspecies Differences in this compound Metabolism and Activity

Significant interspecies differences exist in the metabolism and pharmacokinetics of tramadol, which can impact its efficacy and safety in different animal species. nih.govspandidos-publications.comresearchgate.netcuni.cz These differences are largely due to variations in the activity of cytochrome P450 (CYP) enzymes responsible for metabolizing tramadol. nih.gov

For example, studies have shown that dogs metabolize tramadol to M1 more slowly than cats but faster than humans. nih.gov Conversely, the formation of M2 is faster in dogs than in both cats and humans. nih.gov Such differences in metabolic pathways lead to varying plasma concentrations of active metabolites like M1, which has raised questions about the clinical effectiveness of tramadol as an analgesic in certain animal species. spandidos-publications.comresearchgate.net In some species, such as camels, horses, and donkeys, plasma levels of M1 are negligible, suggesting that the analgesic effect may be limited. spandidos-publications.comspandidos-publications.com

The use of animal models like zebrafish is also being explored to study tramadol's distribution, pharmacokinetics, and metabolism. spandidos-publications.comspandidos-publications.com These studies help in understanding the formation of various metabolites, including M1 and M2, in different tissues. spandidos-publications.comspandidos-publications.com

Investigating the interspecies differences in the formation and activity of this compound is crucial for veterinary medicine and for the appropriate extrapolation of animal study data to humans. A deeper understanding of these variations will aid in the development of more effective and safer pain management strategies across different species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.